2-Acetylamino-3-(ethylthio)propanoic acid

Description

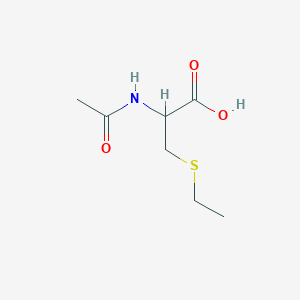

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Acetylamino 3 Ethylthio Propanoic Acid and Its Analogues

Retrosynthetic Analysis of 2-Acetylamino-3-(ethylthio)propanoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-N Bond Disconnection : The amide bond of the N-acetyl group can be disconnected. This leads back to an amino acid precursor, specifically S-ethylcysteine, and an acetylating agent like acetic anhydride (B1165640). This is a common and straightforward transformation.

C-S Bond Disconnection : The thioether bond can be disconnected. This suggests two main pathways:

S-Alkylation : This route points to a cysteine precursor and an ethylating agent (e.g., ethyl bromide or ethyl iodide). The thiol group of cysteine acts as a nucleophile to displace a leaving group on an ethyl substrate.

Thiol-ene Addition : This disconnection suggests a dehydroalanine (B155165) precursor (an α,β-unsaturated amino acid) and ethanethiol. The thiol adds across the double bond, often via a radical mechanism.

Starting from a chiral amino acid like L-cysteine is a common strategy to ensure the final product has the desired stereochemistry.

Classical Organic Synthesis Strategies for Propanoic Acid Derivatives

The synthesis of propanoic acid derivatives like this compound relies on well-established organic reactions.

The acetylation of an amino group is a fundamental reaction in organic synthesis. For amino acid precursors, this is typically achieved by reacting the amino acid with an acetylating agent.

Reagents : Acetic anhydride is a common and effective reagent for this purpose. Acetyl chloride can also be used.

Conditions : The reaction is often performed in a suitable solvent, and sometimes a base is added to neutralize the acid byproduct. For instance, the direct acetylation of L-cysteine with acetic anhydride can be facilitated by a catalytic amount of concentrated sulfuric acid. uomustansiriyah.edu.iq Another effective method involves using N-acetyl-1H-benzotriazole in methanol (B129727), which has been shown to produce N-acetylcysteine in high yield (94%) at room temperature. mdpi.comresearchgate.net

N-terminal acetylation is a widespread modification in proteins, catalyzed by N-terminal acetyltransferases (NATs) using acetyl-coenzyme A (Ac-CoA). wikipedia.org While this is a biological process, it underscores the importance of the N-acetyl moiety. In chemical synthesis, the focus is on achieving high yields and purity through controlled reaction conditions. mdpi.comresearchgate.net

The formation of the ethylthioether linkage is a key step in the synthesis.

S-Alkylation : This is a direct method involving the reaction of a thiol with an alkyl halide. researchgate.net The sulfur atom in cysteine is highly nucleophilic, allowing it to readily attack electrophilic carbon atoms. rsc.org This method is widely used for modifying cysteine residues in peptides. researchgate.net The reaction proceeds via an S_N2 mechanism, which is effective for creating thioether bonds. nih.gov

Thiol-ene Addition : This reaction involves the addition of a thiol across a carbon-carbon double bond. wikipedia.org It is considered a "click" chemistry reaction due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.orgnih.gov The reaction can be initiated by radicals (using light or a radical initiator like AIBN) or catalyzed by a base (Michael addition). rsc.orgwikipedia.org The radical-mediated pathway results in an anti-Markovnikov addition, which is synthetically useful. wikipedia.org This approach has been successfully used to functionalize polymers with cysteine derivatives and to synthesize S-alkylated cysteines without racemization. nih.govsns.it

Table 1: Comparison of Thioether Formation Methods

| Feature | S-Alkylation (S_N2) | Thiol-ene Addition |

|---|---|---|

| Reactants | Thiol (e.g., Cysteine) + Alkyl Halide | Thiol (e.g., Ethanethiol) + Alkene (e.g., Dehydroalanine) |

| Mechanism | Nucleophilic Substitution | Radical Addition or Michael Addition |

| Key Advantage | Direct, well-established | High efficiency ("click" chemistry), mild conditions, avoids racemization wikipedia.orgnih.gov |

| Potential Issue | Potential for side reactions | Requires an unsaturated precursor |

Controlling the stereochemistry at the α-carbon is critical. The synthesis of enantiomerically pure β-thiolated amino acids presents a significant challenge. nih.gov

Chiral Pool Synthesis : The most straightforward approach is to start with a naturally occurring, enantiomerically pure amino acid like L-cysteine or D-cysteine. The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the stereochemical integrity of the final product. Many syntheses of N-acetylcysteine and its derivatives utilize L-cysteine as the starting material. uomustansiriyah.edu.iqmdpi.comresearchgate.net

Asymmetric Synthesis : When a suitable chiral precursor is unavailable, asymmetric methods are employed. This can involve using chiral auxiliaries that direct the stereochemical outcome of a reaction and are later removed. For example, a chiral auxiliary can be used to control the diastereoselectivity of an alkylation step. nih.gov Another approach is photoredox-catalyzed asymmetric reactions, which can construct C-S bonds stereoselectively under mild conditions. nih.gov These advanced methods allow for the preparation of a wide range of enantiopure β-thiolated amino acids. nih.gov

Chemoenzymatic and Biocatalytic Routes to Related N-Acetylamino Acids

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps, leveraging the high selectivity and efficiency of enzymes. This is particularly valuable for producing enantiomerically pure compounds. nih.govnih.gov

Enzymatic resolution is a powerful technique for separating racemic mixtures (a 50:50 mixture of two enantiomers). For N-acetylamino acids, aminoacylases are the enzymes of choice. nih.gov

Mechanism : Aminoacylases (EC 3.5.1.14) are hydrolases that selectively catalyze the deacetylation of N-acyl-L-amino acids, leaving the N-acyl-D-amino acid untouched. nih.govwikipedia.org This process converts the N-acetyl-L-amino acid into the corresponding L-amino acid and acetate (B1210297).

Enzyme Stability : The operational stability of the enzyme is a key factor in industrial applications. Studies have shown that fungal acylases can be more stable than those from porcine kidney. nih.gov The presence of metal ions like Co²⁺ and Zn²⁺ can act as stabilizers and activators for the enzyme. nih.gov This technique is a well-established industrial process for producing enantiomerically pure L-amino acids. nih.govnih.gov

Biotransformations Utilizing Specific Enzymes

The application of enzymes in the synthesis of this compound and its analogues offers a green and highly selective alternative to purely chemical methods. While direct enzymatic synthesis of the title compound is not extensively documented, several enzymatic transformations on related structures highlight the potential of this approach.

One relevant class of enzymes is the acylases . For instance, acylase I has been shown to catalyze the deacetylation of various S-alkyl-N-acetyl-L-cysteines. nih.gov The substrate specificity of acylase I from porcine kidney has been studied, revealing that S-alkyl-N-acetyl-L-cysteines with shorter, unbranched S-alkyl chains (up to C3) are good substrates. nih.gov This suggests that this compound would likely be a substrate for acylase I-mediated deacetylation. While this is the reverse of the desired N-acetylation, enzymatic reactions are often reversible, and under specific conditions (e.g., using an acetyl donor in an appropriate solvent system), acylases could potentially be employed for the N-acetylation of S-ethyl-L-cysteine.

Another promising enzymatic approach involves the use of enzymes capable of forming thioether bonds. The lacticin 481 synthetase (LctM) has demonstrated broad substrate tolerance in installing thioether linkages in peptides. nih.gov This enzyme could potentially be engineered or adapted for the direct ethylthiolation of a suitable precursor, such as N-acetylserine, to form the ethylthioether bond in a chemoenzymatic strategy.

Furthermore, cysteine-S-conjugate N-acetyltransferase , an enzyme involved in the mercapturic acid biosynthesis pathway, catalyzes the N-acetylation of S-substituted cysteines. nih.gov This enzyme, found in the liver and kidney, could be a key biocatalyst for the final step in a chemoenzymatic route to this compound, starting from S-ethylcysteine.

Synthesis of Structural Analogues and Isosteres of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the N-acetyl group, the thioether moiety, and the propanoic acid backbone.

Modifications at the N-Acetyl Group

Modification of the N-acetyl group can be achieved by using different acylating agents during the synthesis. Instead of acetic anhydride or acetyl chloride, other acyl halides or anhydrides can be employed. For instance, the synthesis of N-propionyl-S-methyl-L-cysteine has been reported, demonstrating the feasibility of introducing longer or different acyl chains. nih.gov The general procedure involves the acylation of the corresponding S-alkyl cysteine derivative.

| Acylating Agent | Resulting N-Acyl Group | Reference |

| Acetic Anhydride | N-Acetyl | mdpi.com |

| Propionyl Chloride | N-Propionyl | nih.gov |

| Benzoyl Chloride | N-Benzoyl | nih.gov |

| Cyclohexanecarbonyl Chloride | N-Cyclohexanecarbonyl | nih.gov |

Variations in the Thioether Moiety (e.g., Methylthio, Phenylthio Analogues)

The thioether moiety can be readily varied by employing different alkylating or arylating agents in the S-alkylation step of cysteine or its N-acetylated derivative.

S-Methyl-N-acetyl-L-cysteine has been synthesized by the N-acetylation of S-methyl-L-cysteine with acetic anhydride in a sodium hydroxide (B78521) solution, affording the product in high yield (89.6%). nih.gov

The synthesis of N-acetyl-S-phenyl-L-cysteine has also been described. This can be achieved through the reaction of a cysteine derivative with an aryl halide, such as bromobenzene, in the presence of a copper catalyst. google.comsigmaaldrich.com

| Thioether Analogue | Starting Materials | Key Reagents | Yield | Reference |

| S-Methyl-N-acetyl-L-cysteine | S-Methyl-L-cysteine, Acetic Anhydride | NaOH | 89.6% | nih.gov |

| N-Acetyl-S-phenyl-L-cysteine | N,N′-bis-benzyloxycarbonyl cystine, Bromobenzene | Copper powder, DMF | Not specified | google.com |

Propanoic Acid Backbone Modifications

Modifications to the propanoic acid backbone are more complex and often require the synthesis of non-proteinogenic amino acid precursors. For example, the synthesis of 2-acetylamino-3-(ethylthio)butanoic acid , a homologated analogue, would necessitate starting with a modified amino acid scaffold, such as β-methylcysteine. The subsequent N-acetylation and S-ethylation would follow similar procedures as for the cysteine-derived parent compound. The synthesis of such modified backbones can be achieved through multi-step organic synthesis routes.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and purity of this compound and its analogues. Key reactions in the synthesis are N-acetylation and S-alkylation.

For the N-acetylation of S-alkylcysteines, a common method involves the use of acetic anhydride. The reaction is often carried out in a basic medium, such as an aqueous solution of sodium hydroxide, at low temperatures to control the reaction rate and minimize side reactions. A novel method for the synthesis of N-acetylcysteine with a 94% yield involves the use of N-acetyl-1H-benzotriazole as an acylation agent in methanol at room temperature. mdpi.com

The S-alkylation of N-acetylcysteine with alkyl halides is a crucial step for introducing the thioether moiety. The choice of base and solvent significantly impacts the reaction efficiency. A comparative study on the S-alkylation of N-acetylcysteine found that using sodium ethoxide in ethanol (B145695) was a more efficient protocol for thioalkylation with alkyl bromides compared to using ammonia (B1221849) in methanol. The use of a cocktail of haloacetamides (chloro-, bromo-, and iodoacetamide) has been shown to be effective for the alkylation of cysteine residues in proteins, suggesting that a mixture of ethylating agents could potentially optimize the yield for the target compound. nih.gov

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are essential to obtain the compounds in a pure form for subsequent analysis and use. Common techniques include extraction, crystallization, and chromatography.

Following the synthesis, the product is often extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate after acidification of the mixture. nih.gov

Recrystallization is a widely used method for purifying the crude product. For N-acetylcysteine, a mixture of rectified spirit and water (1:1) has been successfully used as a recrystallization solvent. nih.gov For other N-acetyl-S-alkylcysteine derivatives, the choice of solvent will depend on the polarity of the specific analogue. Solvents such as ethanol, methanol, or mixtures with water or diethyl ether are commonly employed. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of these compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable. For N-acetylcysteine and its amide analogue, a gradient HPLC program with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) has been developed. nih.gov Similar conditions can be adapted for the purification of this compound and its analogues, with the gradient and mobile phase composition optimized for the specific compound. The detection is typically performed using a UV detector. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Acetylamino-3-(ethylthio)propanoic acid is expected to exhibit distinct signals for each proton in the molecule. Based on data from analogous structures like N-acetylcysteine, the chemical shifts can be predicted. researchgate.netchemicalbook.comhmdb.ca The ethyl group will introduce a characteristic ethyl pattern (a quartet and a triplet).

The spectrum would display the following key resonances:

A singlet for the acetyl methyl protons (CH₃-C=O).

A multiplet for the methine proton (α-proton) at the chiral center.

Two diastereotopic protons of the methylene group (β-protons) adjacent to the sulfur atom, likely appearing as complex multiplets.

A quartet for the methylene protons of the ethyl group (-S-CH₂-CH₃).

A triplet for the methyl protons of the ethyl group (-S-CH₂-CH₃).

A broad singlet for the amide proton (-NH-).

A broad singlet for the carboxylic acid proton (-COOH).

The coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the α-proton will couple with the β-protons, and the methylene protons of the ethyl group will couple with the methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Amide (-NH) | ~8.0 | broad singlet | - |

| α-CH | ~4.5 | multiplet | - |

| β-CH₂ | ~3.0 | multiplet | - |

| Ethyl (-S-CH₂) | ~2.6 | quartet | ~7.4 |

| Acetyl (-CO-CH₃) | ~2.0 | singlet | - |

| Ethyl (-CH₃) | ~1.2 | triplet | ~7.4 |

Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~175 |

| Acetyl Carbonyl (-C=O) | ~170 |

| α-Carbon | ~55 |

| β-Carbon (-CH₂-S) | ~35 |

| Acetyl Methyl (-CH₃) | ~23 |

| Ethyl Methylene (-S-CH₂) | ~25 |

| Ethyl Methyl (-CH₃) | ~15 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the α-proton and the β-protons, and between the methylene and methyl protons of the ethyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the α-proton signal to the α-carbon signal. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for connecting molecular fragments. For example, correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon, and from the α-proton to the carboxylic acid carbonyl carbon. youtube.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the molecule in solution.

Stereochemical Assignment via NMR Methods

The single chiral center at the α-carbon means that this compound can exist as two enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can lead to the formation of diastereomeric species which are distinguishable by NMR. researchgate.net For example, reaction with a chiral alcohol to form a diastereomeric ester would result in different chemical shifts for the protons and carbons near the chiral center for the two diastereomers, allowing for their differentiation and potentially the assignment of the absolute configuration.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The theoretical exact mass of this compound (C₇H₁₃NO₃S) can be calculated as follows:

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 191.061715 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental formula of the compound. Plausible fragmentation patterns under mass spectrometric analysis would involve the loss of the carboxylic acid group, the acetyl group, and cleavage of the C-S and C-C bonds, providing further structural confirmation.

Fragmentation Pathway Analysis (e.g., EI-MS, ESI-MS/MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly informative.

In positive-ion mode ESI-MS, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in an MS/MS experiment would likely initiate fragmentation at the most labile bonds. Common fragmentation pathways for N-acetylated amino acids and related thioethers include:

Loss of Water (-18 Da): Dehydration is a common fragmentation pathway for carboxylic acids.

Loss of the Acetyl Group (-42 Da): Cleavage of the amide bond can result in the loss of a ketene molecule (CH₂=C=O).

Decarboxylation (-44 Da): The loss of carbon dioxide from the carboxylic acid moiety is a characteristic fragmentation. researchgate.net

Cleavage of the C-S Bond: Scission of the bond between the propane chain and the sulfur atom can lead to fragments corresponding to the ethylthio group and the acetylamino-propanoic acid backbone.

Cleavage of the S-Ethyl Bond: Fragmentation can also occur at the bond between the sulfur atom and the ethyl group, resulting in the loss of an ethyl radical (-29 Da) or ethene (-28 Da).

Analysis of the fragmentation of propanoic acid itself shows a base peak at m/z 28, which could correspond to either an ionized ethene molecule or a carbon monoxide molecule. docbrown.info The mass spectrum of ethanoic acid, a related carboxylic acid, shows a base peak for the acetyl cation [CH₃CO]⁺ at m/z 43. docbrown.info For this compound, a combination of these and other specific cleavages would provide a unique fragmentation fingerprint to confirm its structure.

| Fragmentation Pathway | Neutral Loss (Da) | Predicted Fragment m/z | Plausible Fragment Structure |

|---|---|---|---|

| Loss of Water | 18 | [M+H-18]⁺ | Cyclic or dehydrated structure |

| Loss of Ethene | 28 | [M+H-28]⁺ | Resulting from ethyl group |

| Loss of Ketene | 42 | [M+H-42]⁺ | Loss of acetyl group |

| Loss of CO₂ | 44 | [M+H-44]⁺ | Decarboxylation |

| Loss of Ethyl Group | 29 | [M+H-29]⁺ | Cleavage of S-CH₂CH₃ bond |

| Loss of Carboxyl Group | 45 | [M+H-45]⁺ | Loss of -COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pesystems.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The analysis of related compounds, such as propanoic acid, provides a basis for these predictions. The IR spectrum of propanoic acid shows a very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info It also displays a strong C=O stretching vibration between 1725 and 1700 cm⁻¹. docbrown.info

Based on its structure, the following key absorption bands are anticipated for this compound:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, indicative of strong hydrogen bonding.

N-H Stretch (Amide): A moderate absorption band typically appearing around 3300 cm⁻¹.

C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band typically found in the 1680-1630 cm⁻¹ region.

N-H Bend (Amide II): A moderate band around 1550-1510 cm⁻¹.

C-O Stretch (Carboxylic Acid): A moderate band in the 1320-1210 cm⁻¹ range.

C-S Stretch (Thioether): A weak absorption band, which can be difficult to identify, typically appearing in the 800-600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Amide | N-H Stretch | ~3300 | Moderate |

| Alkyl | C-H Stretch | 2975 - 2850 | Moderate, Sharp |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend (Amide II) | 1550 - 1510 | Moderate |

| Thioether | C-S Stretch | 800 - 600 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available, analysis of its close structural analog, N-acetyl-L-cysteine, indicates that such molecules form extensive networks of hydrogen bonds. In the solid state, the carboxylic acid and amide groups are prime candidates for forming strong intermolecular hydrogen bonds (O-H···O and N-H···O), which would dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility. The ethylthio group would likely engage in weaker van der Waals interactions.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. Various chromatographic techniques are applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Method Development: A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, would likely be employed to ensure good separation from any impurities. Detection is typically achieved using a UV detector, likely at a low wavelength (~210 nm) where the amide and carboxyl groups absorb.

Validation: A developed HPLC method would be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its low volatility and polar functional groups (carboxylic acid and amide), this compound is not directly amenable to GC analysis. It requires a chemical derivatization step to convert it into a more volatile and thermally stable analog. mdpi.com

Common derivatization strategies for such compounds include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions.

Silylation: Both the carboxylic acid and amide protons can be replaced with a trimethylsilyl (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RP-HPLC that is particularly well-suited for the separation of highly polar and hydrophilic compounds. nih.gov Since this compound is a polar molecule, HILIC offers a powerful separation mechanism. researchgate.net

In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase is a mixture with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. nih.gov The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov HILIC can provide different selectivity compared to RP-HPLC and is often used for separating polar analytes that are poorly retained in reversed-phase systems. researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity of this compound

The determination of enantiomeric purity is a critical aspect of chemical research and development, particularly for chiral molecules that may exhibit different pharmacological or toxicological profiles for each enantiomer. For the compound this compound, which possesses a chiral center at the alpha-carbon of the amino acid backbone, chiral chromatography is the principal analytical technique for separating and quantifying its enantiomers.

A comprehensive review of scientific literature and chemical databases did not yield specific experimental methods or data for the chiral separation of this compound. This suggests that dedicated research on the enantiomeric resolution of this particular compound may not be publicly available. However, based on established principles of chiral chromatography for structurally related N-acetylated amino acids and thioether-containing compounds, a general strategy for method development can be outlined.

The separation of enantiomers of this compound would typically be approached using either direct or indirect chiral high-performance liquid chromatography (HPLC).

Direct Chiral HPLC

The direct approach involves the use of a chiral stationary phase (CSP). These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For a compound like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used for a broad range of chiral compounds, including N-protected amino acids. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. For an N-acetylated amino acid, the amide and carboxylic acid groups can provide the necessary interaction points.

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin, when bonded to a silica support, can offer excellent enantioselectivity for amino acid derivatives through multiple hydrogen bonding and ionic interactions.

The choice of mobile phase is crucial and is typically a mixture of a non-polar organic solvent (like hexane or heptane) with a more polar alcohol (such as isopropanol or ethanol) for normal-phase chromatography, or a mixture of acetonitrile or methanol with an aqueous buffer for reversed-phase chromatography. Additives like trifluoroacetic acid or diethylamine are often used to improve peak shape and resolution by controlling the ionization state of the analyte.

Indirect Chiral HPLC

The indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). For this compound, the carboxylic acid functional group is the primary site for derivatization. Common CDAs for carboxylic acids include chiral amines, which form diastereomeric amides.

While this method can be effective, it has potential drawbacks, such as the requirement for a highly enantiomerically pure CDA and the possibility of kinetic resolution during the derivatization reaction, which could lead to inaccurate enantiomeric ratio determination.

Hypothetical Data for Chiral Separation

In the absence of published data, the following tables represent hypothetical examples of chromatographic conditions and results that could be expected from a successful chiral separation of this compound enantiomers. It is important to emphasize that this data is illustrative and not based on actual experimental results.

Table 1: Hypothetical Direct Chiral HPLC Method

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Chromatographic Results (Direct Method)

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | 8.5 | \multirow{2}{*}{2.1} |

| (S)-enantiomer | 10.2 |

Table 3: Hypothetical Indirect Chiral HPLC Method (after derivatization with (R)-1-phenylethylamine)

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 4: Hypothetical Chromatographic Results (Indirect Method)

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 ((R)-acid, (R)-amine) | 12.3 | \multirow{2}{*}{1.8} |

| Diastereomer 2 ((S)-acid, (R)-amine) | 13.8 |

The development of a robust and reliable method for the chiral separation of this compound would require systematic screening of various chiral stationary phases, mobile phase compositions, and derivatizing agents to achieve optimal resolution and accuracy for the determination of its enantiomeric purity.

Investigation of Biological and Biochemical Interactions in Vitro and Mechanistic Studies

Enzyme Interaction Profiling

The interaction of 2-Acetylamino-3-(ethylthio)propanoic acid with various enzymes is a critical aspect of understanding its biochemical activity. Research in this area has focused on its role as a potential enzyme substrate and inhibitor.

Substrate Recognition Studies

Currently, there is limited specific data available in publicly accessible scientific literature regarding this compound as a recognized substrate for specific enzymes. As an N-acetylated amino acid derivative, it is plausible that it could interact with peptidases or acylases that have a broad substrate specificity. However, dedicated studies to confirm this are not extensively documented.

Enzyme Inhibition Kinetics and Mechanism of Action

While direct inhibitory studies on this compound are scarce, research on structurally related compounds provides valuable insights. A derivative, 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid, has been identified as an irreversible inhibitor of glutathione (B108866) reductase (GR). buynacet.comnih.gov This enzyme is crucial for maintaining the cellular redox balance.

The inhibition kinetics of this derivative have been characterized, revealing it to be a potent inhibitor. buynacet.comnih.gov The mechanism of action is reported to be irreversible, suggesting a covalent modification of the enzyme's active site. buynacet.comnih.gov

Below is a table summarizing the enzyme inhibition data for the derivative of this compound.

| Enzyme | Inhibitor | K_i (μM) | k_inact (min⁻¹) | Mechanism of Action |

| Glutathione Reductase | 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid | 88 | 0.1 | Irreversible |

Ligand-Protein Binding Assays

Specific ligand-protein binding assays for this compound are not extensively reported in the available literature. Such studies would be instrumental in determining its binding affinity to various proteins and understanding its pharmacokinetic properties.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound is presumed to follow pathways similar to other N-acetylcysteine (NAC) S-conjugates. The biotransformation of such compounds is a key determinant of their biological activity and clearance.

In Vitro Metabolic Stability Assays (e.g., using tissue homogenates, microsomes)

The stability of related compounds like N-acetylcysteine ethyl ester (NACET) has been studied, showing it is rapidly hydrolyzed to NAC within cells. nih.govnih.govmdpi.com This highlights the potential for esterase-mediated metabolism if the compound were in an esterified form.

Identification of Metabolites using Advanced Analytical Techniques

While specific metabolites of this compound have not been detailed in the literature, the biotransformation of N-acetylcysteine S-conjugates is known to be part of the mercapturic acid pathway. taylorandfrancis.com This pathway is a major route for the detoxification of xenobiotics.

The metabolism of N-acetylcysteine itself leads to the formation of cysteine, which can then be incorporated into glutathione. nih.govyoutube.comnih.gov It is plausible that this compound undergoes deacetylation to yield S-ethyl-cysteine. This metabolite could then potentially undergo further biotransformation.

Advanced analytical techniques are crucial for the identification of such metabolites. These techniques include:

High-Performance Liquid Chromatography (HPLC) for the separation of the parent compound and its metabolites. nih.govinsights.bioijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for the detection and structural elucidation of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for the definitive identification of metabolite structures.

The potential metabolic pathway for this compound is outlined in the table below.

| Step | Reaction | Potential Metabolite | Enzyme Family |

| 1 | Deacetylation | S-ethyl-L-cysteine | Amidohydrolases |

| 2 | Further metabolism | Various sulfur-containing compounds | Various |

Exploration of Enzymatic Pathways for Biotransformation (e.g., cysteine conjugation, N-acetylation)

The biotransformation of xenobiotics and endogenous compounds often involves enzymatic pathways such as cysteine conjugation and N-acetylation to facilitate their metabolism and excretion. Cysteine conjugation, a critical step in the mercapturic acid pathway, involves the attachment of the amino acid cysteine to electrophilic compounds. This process is a key detoxification mechanism in many organisms. While specific studies detailing the enzymatic biotransformation of this compound are not extensively documented, the principles of cysteine bioconjugation provide a theoretical framework for its potential metabolic fate. The rate and selectivity of such conjugation reactions are highly dependent on the electrophilicity of the substrate and the nucleophilicity of the cysteine thiol group. nih.gov

N-acetylation is another major pathway for the metabolism of compounds containing a primary amino group. This reaction is catalyzed by N-acetyltransferases (NATs) and typically results in a less toxic and more water-soluble metabolite. Given that this compound is an N-acetylated derivative of a cysteine-like amino acid, it is plausible that it could be a product of N-acetylation of a parent amine, or that it could undergo further metabolic transformations.

Antimicrobial Activity Evaluation in Model Organisms

The antimicrobial properties of propionic acid and its derivatives have been a subject of scientific inquiry, with research pointing to their potential to inhibit the growth of various pathogenic microorganisms.

In Vitro Susceptibility Testing against Bacterial Strains

Derivatives of propionic acid have demonstrated antimicrobial activity against a range of bacterial strains in vitro. researchgate.net Studies on related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, research on various propionic acid derivatives has established their minimum inhibitory concentrations (MICs) against common pathogens. researchgate.netnih.govmdpi.com

One study systematically evaluated a series of propionic acid derivatives against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net The results indicated that specific structural modifications on the propionic acid backbone significantly influence the antimicrobial potency. While data for this compound is not explicitly detailed in these studies, the general findings for the compound class are noteworthy. For example, certain synthesized propionic acid derivatives have shown considerable activity against S. aureus and E. coli. researchgate.net

Fermentation broths containing propionic acid have also been shown to possess strong and specific antimicrobial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com

Below is a representative data table illustrating the format of in vitro susceptibility testing results for propionic acid derivatives, based on available literature for the compound class.

| Bacterial Strain | Compound Class | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Propionic Acid Derivatives | Varies with substitution | researchgate.net |

| Bacillus subtilis | Propionic Acid Derivatives | Varies with substitution | researchgate.net |

| Escherichia coli | Propionic Acid Derivatives | Varies with substitution | researchgate.netnih.gov |

| Pseudomonas aeruginosa | Propionic Acid Fermentates | Effective Inhibition | mdpi.com |

Investigation of Potential Mechanisms of Action on Microbial Targets (e.g., disruption of enzymatic reactions, nutrient transport systems)

The antimicrobial mechanism of propionic acid and its derivatives is believed to be multifactorial. One proposed mechanism is the disruption of cellular pH homeostasis. nih.gov As weak acids, these compounds can diffuse across the bacterial cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell interior. This can inhibit the activity of pH-sensitive enzymes and disrupt metabolic processes.

Furthermore, some derivatives may target specific enzymatic reactions crucial for bacterial survival. For instance, propionic acid has been shown to significantly reduce the intracellular pH of S. aureus USA300. nih.gov Other potential mechanisms could involve the inhibition of nutrient transport systems, thereby starving the bacteria of essential resources. The presence of a thioether linkage and an acetylamino group in this compound suggests the possibility of unique interactions with microbial targets, although specific research in this area is needed.

Anti-Proliferative Activity in Cellular Models (Excluding Clinical Data)

In addition to antimicrobial activity, certain propionic acid derivatives have been investigated for their potential to inhibit the growth of cancer cells.

In Vitro Assessment against Cancer Cell Lines

A structurally related compound, 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA), has been identified as an irreversible inhibitor of glutathione reductase (GR), an enzyme that is crucial for maintaining the redox balance in cells. nih.govnih.govresearchgate.net Inhibition of GR can lead to an increase in intracellular oxidative stress, which can be detrimental to cancer cells.

In a study utilizing the human esophageal squamous cell carcinoma (ESCC) cell line TE-13, 2-AAPA was found to inhibit cell growth in a dose-dependent manner. nih.gov The compound did not deplete reduced glutathione (GSH) but significantly increased the level of its oxidized form (GSSG), leading to a decreased GSH/GSSG ratio and a subsequent increase in reactive oxygen species (ROS). nih.gov

The anti-proliferative effect of 2-AAPA on TE-13 cells was attributed to cell cycle arrest at the G2/M phase, rather than the induction of apoptosis. nih.gov This G2/M arrest was associated with the downregulation of the protein Cdc-25c and the upregulation of phosphorylated forms of Cdc-2 and Cyclin B1. nih.gov Furthermore, the induced thiol oxidative stress led to the S-glutathionylation of α-tubulin, which resulted in microtubule depolymerization and contributed to the G2/M phase arrest. nih.gov

The table below summarizes the findings of the in vitro assessment of the 2-AAPA derivative against a cancer cell line.

| Cell Line | Compound | Effect | Mechanism of Action | Reference |

| TE-13 (Human Esophageal Squamous Cell Carcinoma) | 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA) | Inhibition of cell proliferation | G2/M cell cycle arrest, increased oxidative stress, microtubule depolymerization | nih.gov |

Other studies have also highlighted the anti-proliferative potential of various propanoic acid derivatives against different cancer cell lines, including human prostate cancer (PC-3), human colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). mdpi.com

Mechanistic Studies on Cellular Pathways Involved in Anti-proliferative Effects

The anti-proliferative effects of N-acetylcysteine (NAC) and its analogs have been observed in various cancer cell lines, although the precise mechanisms are not solely attributed to their antioxidant properties. Research indicates that the anti-proliferative actions of NAC and its derivatives may be independent of reactive oxygen species (ROS) scavenging.

A significant area of investigation has been the role of mitochondria in these anti-proliferative effects. A mitochondria-targeted derivative of NAC, Mito10-NAC, which features a 10-carbon alkyl side chain attached to a triphenylphosphonium group, has demonstrated significantly greater potency in inhibiting cancer cell proliferation compared to NAC alone. This enhanced effect is linked to the inhibition of mitochondrial complex I-induced respiration. Furthermore, studies have shown that methylation of both NAC and Mito10-NAC can also inhibit cancer cell proliferation, suggesting that modifications to the core NAC structure can substantially alter its biological activity.

The concentration of NAC has also been shown to be a critical factor in its effect on cell proliferation. For instance, in studies involving goat ovarian granulosa cells, low concentrations of NAC were found to have a positive effect on cell viability, while higher concentrations did not promote and even inhibited cell vitality nih.gov. This dose-dependent effect highlights the complexity of the cellular pathways influenced by NAC.

The anti-proliferative mechanisms of NAC are thought to involve the modulation of key cellular signaling pathways. For example, NAC has been shown to activate the PI3K/Akt pathway and inhibit Foxo1, which can enhance the antitumor functionality of T cells nih.gov.

Table 1: Summary of Mechanistic Studies on the Anti-proliferative Effects of N-acetylcysteine (NAC) and its Derivatives

| Compound/Analog | Observed Effect | Proposed Mechanism of Action | Cell/System Studied |

| N-acetylcysteine (NAC) | Inhibition of cell proliferation (concentration-dependent) | Unlikely related to antioxidant mechanism | Cancer cells, Goat ovarian granulosa cells |

| Mito10-NAC | ~2000-fold more effective than NAC in inhibiting cancer cell proliferation | Inhibition of mitochondrial complex I-induced respiration | Pancreatic cancer cells |

| Methylated NAC and Mito10-NAC | Inhibition of cancer cell proliferation | Not fully elucidated, but suggests importance of structural modifications | Cancer cells |

Structure-Activity Relationship (SAR) Studies for Anti-proliferative Effects

The structure-activity relationship (SAR) of N-acetylcysteine (NAC) and its derivatives provides crucial information on the chemical features responsible for their biological activities. For NAC, the thiol (-SH) group is a key functional group responsible for its free radical scavenging and antioxidant properties. The acetylated amide group enhances the molecule's stability and bioavailability, facilitating its penetration of the blood-brain barrier and subsequent intracellular effects.

Modifications to the core NAC structure have been shown to significantly impact its anti-proliferative potency. As mentioned previously, the addition of a mitochondria-targeting triphenylphosphonium group coupled with a 10-carbon alkyl chain (Mito10-NAC) dramatically increases its anti-proliferative activity compared to the parent compound. This suggests that directing the molecule to specific subcellular compartments can greatly enhance its efficacy.

Further SAR studies on NAC analogs have revealed that other structural changes can also influence their effects on cell proliferation. For example, the IC50 values for inhibiting cell proliferation were determined to be 36.7 µM for Mito-PEG4-NAC and 4300 µM for NAC amide, demonstrating a wide range of activity based on the specific chemical modifications nih.gov.

Table 2: Structure-Activity Relationship Insights for N-acetylcysteine (NAC) Analogs and their Anti-proliferative Effects

| Structural Feature/Modification | Impact on Anti-proliferative Activity | Example Compound |

| Free Thiol (-SH) Group | Important for antioxidant activity, but anti-proliferative effect may be independent | N-acetylcysteine (NAC) |

| Acetylated Amide Group | Increases stability and bioavailability | N-acetylcysteine (NAC) |

| Mitochondrial Targeting Moiety | Significantly enhances anti-proliferative potency | Mito10-NAC |

| PEGylation | Moderate anti-proliferative activity | Mito-PEG4-NAC |

| Amidation | Lower anti-proliferative activity compared to other analogs | NAC amide |

Other Receptor/Target Interactions in Controlled Biological Systems

Beyond its effects on cell proliferation, N-acetylcysteine (NAC) is known to interact with and modulate various receptor systems, most notably the glutamate receptor family.

N-acetylcysteine has been shown to modulate the activity of metabotropic glutamate (mGlu) receptors. It can enhance the endogenous activation of group II mGlu receptors (mGluR2/3) nih.govresearchgate.net. This is achieved through the activation of the glial cystine-glutamate exchanger (system xc-), which increases extracellular glutamate levels in the vicinity of presynaptic mGluR2/3, leading to their activation and a subsequent reduction in synaptic glutamate release mdpi.comfrontiersin.org.

In addition to its effects on group II mGluRs, NAC can also modulate the activity of group I mGlu receptors. Studies have demonstrated that NAC can protect against apoptosis by modulating group I mGluR activity plos.org. It has been shown to promote the phosphorylation of ERK induced by a group I mGluR agonist and enhance the protective effects of these receptors against apoptosis plos.org. Interestingly, NAC can also protect against group I mGluR-induced toxicity in certain contexts by mitigating decreases in the phosphorylation of key signaling molecules plos.org.

Functional assays in various isolated biological systems have provided further evidence of the diverse effects of N-acetylcysteine (NAC). In vitro studies with cancer cell lines have consistently demonstrated its ability to inhibit cell proliferation and induce apoptosis, with the efficacy being highly dependent on the concentration and the specific cell type.

In non-cancerous cell systems, such as bovine secondary follicles cultured in vitro, NAC has shown concentration-dependent effects on cell growth and viability. For example, a concentration of 1 mM NAC was found to increase the percentage of growing follicles, whereas concentrations of 5 mM and 25 mM were associated with cellular damage mdpi.com.

Furthermore, in studies on human embryonic kidney cells (HEK293), NAC has been shown to protect against apoptosis induced by toxins by scavenging ROS, modulating the expression of mitochondrial respiratory chain complex genes, and maintaining normal mitochondrial function mdpi.com. These findings from functional assays underscore the compound's ability to influence fundamental cellular processes such as proliferation, viability, and apoptosis in a context and concentration-dependent manner.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of 2-Acetylamino-3-(ethylthio)propanoic acid

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape.

For this compound, the key rotatable bonds include those in the propanoic acid backbone and the ethylthio side chain. A systematic exploration of the torsional angles associated with these bonds would reveal a complex potential energy surface with multiple local minima, corresponding to stable conformers, and the transition states that separate them.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to perform these analyses. An exhaustive conformational analysis of a related compound, N-acetyl-L-cysteine-N-methylamide, using ab initio and Density Functional Theory (DFT) methods, revealed a multitude of stable structures. researchgate.netnih.gov A similar approach for this compound would likely identify several low-energy conformers stabilized by intramolecular hydrogen bonds, such as between the amide proton and the carboxyl group or the thioether sulfur. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's structural dynamics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular orbitals, charge distribution, and reactivity indices.

For this compound, these calculations can elucidate its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as Fukui functions can pinpoint the specific atoms most likely to be involved in chemical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. chemrxiv.orgconsensus.apprsc.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A hypothetical docking study of this compound with a target protein would involve preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to explore possible binding poses. The poses are then scored based on their binding affinity, with lower binding energies indicating more favorable interactions.

Table 1: Hypothetical Interacting Residues and Binding Energies for this compound with a Target Protein (Inferred from NAC studies)

| Interacting Residue | Interaction Type | Binding Energy (kcal/mol) |

| Cys-145 | Hydrogen Bond | -4.5 |

| His-41 | Hydrogen Bond | -5.2 |

| Glu-166 | Hydrogen Bond | -4.8 |

| Gly-143 | van der Waals | -3.9 |

This data is hypothetical and for illustrative purposes, based on docking studies of N-acetylcysteine with viral proteases. chemrxiv.orgchemrxiv.org

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the ligand-protein complex over time. This provides a dynamic view of the binding stability and can reveal important conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced biological properties.

To develop a QSAR model for the antimicrobial activity of compounds related to this compound, a dataset of molecules with known antimicrobial activities would be required. The chemical structures of these compounds would be represented by a set of numerical descriptors.

Various types of molecular descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed biological activity. The resulting QSAR equation can then be used to predict the antimicrobial activity of this compound. Studies on N-acetylcysteine have highlighted its antimicrobial and antibiofilm properties, suggesting that derivatives like this compound may also possess such activities. nih.govnih.gov

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools are used to forecast the metabolic fate of a compound in a biological system. pensoft.netnih.gov These tools are crucial in drug development to identify potential metabolites, which may be active, inactive, or toxic.

For this compound, these prediction tools would analyze its structure to identify sites susceptible to metabolic transformations. Common metabolic reactions for a compound with its functional groups (a carboxylic acid, an amide, and a thioether) include:

Phase I Reactions: Oxidation, reduction, and hydrolysis. The thioether sulfur is a likely site for oxidation to the corresponding sulfoxide (B87167) and sulfone.

Phase II Reactions: Conjugation reactions, such as glucuronidation of the carboxylic acid group or conjugation with glutathione (B108866).

Knowledge-based systems, which contain databases of known metabolic transformations, and machine learning models trained on large datasets of metabolic data are the primary approaches for these predictions. mdpi.com The output of such a prediction would be a list of plausible metabolites and the enzymes likely responsible for their formation. This information is invaluable for designing further experimental metabolism studies. A recent study on the acute effects of cysteine and NAC administration highlighted the metabolic pathways affected, which could provide clues for the metabolism of related compounds. nih.gov

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Analogues with Tuned Biological Properties

The core structure of 2-Acetylamino-3-(ethylthio)propanoic acid is ripe for modification to create advanced analogues with fine-tuned biological activities. Research on similar propanoic acid derivatives has established several viable synthetic strategies that could be adapted for this purpose. For instance, methods for creating derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids involve the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones, a process that could be modified to build upon the propanoic acid scaffold mdpi.com. Similarly, the synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been achieved through chemoselective reactions with acrylic acid derivatives, demonstrating a pathway to introduce complex heterocyclic moieties. nih.gov

Future synthetic campaigns could focus on several key modifications:

Varying the Thioether Group: Replacing the ethyl group with larger, smaller, or more functionalized alkyl and aryl substituents could significantly alter the compound's steric and electronic properties, influencing its interaction with biological targets.

Modifying the Acetyl Group: Exploration of alternative N-acyl groups could impact the compound's solubility, stability, and hydrogen bonding capacity.

Chiral Synthesis: Developing stereoselective syntheses to isolate the R and S enantiomers is crucial, as biological activity is often enantiomer-dependent.

A study focused on designing irreversible inhibitors for glutathione (B108866) reductase (GR) successfully created a potent derivative, 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid, through a rational design approach. nih.gov This highlights the potential of using the acetylamino-propanoic acid backbone as a scaffold for targeted inhibitor design. nih.gov Likewise, the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has yielded compounds with promising antiproliferative activity against lung cancer models, suggesting that introducing aromatic and heterocyclic groups can impart potent bioactivity. mdpi.com

Table 1: Potential Synthetic Strategies for Analogue Development

| Synthetic Approach | Description | Potential Outcome for Analogues | Reference |

|---|---|---|---|

| Michael Addition | Reaction of a nucleophile with an α,β-unsaturated carbonyl compound. | Allows for the construction of carbon-carbon bonds and the introduction of diverse substituents to the propanoic acid backbone. | mdpi.com |

| Reaction with Acrylics | N-substitution of heterocyclic amides with acrylic acid derivatives. | Enables the attachment of complex ring systems, such as quinolinones, to the propanoic acid nitrogen. | nih.gov |

| Rational Inhibitor Design | Synthesis based on the structure of an enzyme's active site. | Creation of highly specific and potent enzyme inhibitors by modifying the thioether side chain to interact with target residues. | nih.gov |

| Side-Chain Elaboration | Chemical modification of the thioether or N-acetyl groups. | Tuning of pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and target affinity. | mdpi.comnih.gov |

Exploration of Novel Biochemical Pathways and Target Identification

The true potential of this compound and its future analogues lies in the discovery of their biochemical roles. Based on research into similar structures, several promising avenues exist.

Analogues have been successfully designed as inhibitors of critical enzymes. For example, a derivative of 2-acetylamino-propionic acid was shown to be an irreversible inhibitor of glutathione reductase (GR), an enzyme vital for redox balance and a target for antimalarial and anticancer agents. nih.gov The designed inhibitor had a Ki value of 88 µM and an inactivation rate (kinact) of 0.1 min⁻¹. nih.gov Another study identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as dual inhibitors of SIRT2 and EGFR, two important targets in cancer therapy. mdpi.com In silico analysis suggested that these compounds could bind to conserved amino acid residues in both enzymes, including Met793 in EGFR. mdpi.com

Future research should involve screening this compound against a wide range of enzymes, particularly those where cysteine or methionine residues play key roles in the active site, given the presence of the thioether linkage. The ethylthio group may offer unique binding interactions compared to the phenylthio or acetylthio groups of previously studied analogues. sigmaaldrich.comsigmaaldrich.com

Table 2: Potential Biochemical Targets Based on Analogue Research

| Potential Target Class | Example Enzyme(s) | Rationale based on Analogue Studies | Reference |

|---|---|---|---|

| Redox Enzymes | Glutathione Reductase (GR) | Propanoic acid backbone has been successfully used to create irreversible GR inhibitors. | nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Thiazole-containing propanoic acid derivatives show antiproliferative activity by targeting EGFR. | mdpi.com |

| Sirtuins | SIRT2 | The same thiazole (B1198619) derivatives also demonstrated inhibitory potential against SIRT2. | mdpi.com |

| Prostaglandin Receptors | EP3 Receptor | Analogues of 3-(2-aminocarbonylphenyl)propanoic acid have been developed as potent and selective EP3 receptor antagonists. | nih.gov |

Development of Advanced Analytical Techniques for Detection in Complex Matrices

To study the biochemical pathways and metabolic fate of this compound, robust analytical methods for its detection in complex biological matrices like plasma, urine, or cell lysates are essential. The analysis of carboxylic acids often presents challenges due to their high polarity and poor retention in standard reversed-phase liquid chromatography (RP-LC).

A promising approach is the use of derivatization coupled with tandem mass spectrometry (LC-MS/MS). nih.gov A comparative study on the determination of carboxylic acids in animal matrices found that derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) was highly effective, yielding derivatization efficiencies close to 100% and high apparent recoveries. nih.gov In contrast, derivatization with aniline (B41778) proved less reliable. nih.gov Anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) serves as an effective reference method without the need for derivatization. nih.gov

Future work should focus on optimizing a derivatization protocol using 3-NPH for this compound, followed by the development of a sensitive and specific LC-MS/MS method in selected reaction monitoring (SRM) mode. This would enable precise quantification for pharmacokinetic studies and for tracking its interactions within cellular systems.

Integration with Systems Biology Approaches for Comprehensive Understanding

A systems biology approach can provide a holistic view of the cellular impact of this compound. By integrating data from various "omics" platforms, researchers can move beyond a single-target interaction to understand the broader network effects of the compound.

This integrative analysis would involve:

Target Identification: Using chemoproteomics to identify the direct protein binding partners of the compound or its active analogues.

Transcriptomics: Employing RNA-sequencing to analyze how the compound alters gene expression profiles in cells, revealing affected pathways.

Metabolomics: Utilizing mass spectrometry-based metabolomics to measure changes in the levels of endogenous metabolites, which can highlight metabolic pathways that are perturbed by the compound's presence. nih.gov

Computational Modeling: Building network models that integrate these datasets to predict the mechanism of action and potential off-target effects.

Studies on related propanoic acid derivatives have already laid the groundwork by identifying specific molecular targets and evaluating metabolic stability in liver microsomes, providing crucial data points that would feed into such a systems-level model. mdpi.comnih.gov

Precursor Applications in Synthetic Chemistry and Material Science Research

Beyond its potential biological activity, this compound can serve as a valuable building block in synthetic chemistry and material science. Its structure contains multiple functional handles—a carboxylic acid, a secondary amide, and a thioether—that can be selectively manipulated.

In synthetic chemistry, it could be a precursor for creating novel heterocyclic compounds or peptidomimetics. The synthesis of furan- and quinoline-containing propanoic acid derivatives for antimicrobial and anticancer applications, respectively, demonstrates the utility of the propanoic acid scaffold in building complex molecules. nih.govmdpi.comnih.gov The thioether linkage could be used to direct metal-catalyzed cross-coupling reactions or be oxidized to the corresponding sulfoxide (B87167) and sulfone, creating analogues with different electronic and hydrogen-bonding properties.

In material science, amino acid-based molecules are increasingly explored for the development of biocompatible polymers, hydrogels, and functional surfaces. The N-acetylated structure is a feature found in many biopolymers. Research into the synthesis of nylon 3 analogues from related amino acid derivatives suggests that this compound could potentially be polymerized to create novel polyamides with unique properties conferred by the ethylthio side chain, such as altered thermal stability or affinity for heavy metals. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.